molecular formula C18H24Br2N2Ni B6291144 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% CAS No. 1894189-67-3

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%

Cat. No. B6291144
CAS RN: 1894189-67-3
M. Wt: 486.9 g/mol
InChI Key: NVZXIOAQCPNGDB-UHFFFAOYSA-L
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Description

“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a compound with the CAS Number: 1894189-67-3 . It has a molecular weight of 486.9 . The compound is a green solid and is stored at a temperature of +4°C .


Synthesis Analysis

The synthesis of the important bipyridyl ligand 4,4-di-tert-butyl-2,2-bipyridine is presented in a simple, ligand-free manner . The syntheses efficiently couple the parent 2-chloropyridines by a nickel-catalyzed dimerization with manganese powder as the terminal reductant .


Molecular Structure Analysis

The molecular formula of “[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is C18H24Br2N2Ni . The InChI code is 1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 .


Physical And Chemical Properties Analysis

“[4,4’-Bis(tert-butyl)-2,2’-bipyridine]nickel dibromide” is a green solid . It is stored at a temperature of +4°C .

Scientific Research Applications

Catalysis and Ligand Synthesis

The compound is utilized in the synthesis of important bipyridyl ligands, which are crucial in various catalytic processes. A notable example is the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, highlighting its role in coupling reactions catalyzed by nickel. This synthesis process is efficient and utilizes a nickel-catalyzed dimerization approach, underlining the compound's significance in creating other valuable chemical entities (Buonomo, Everson & Weix, 2013).

Polymer Synthesis

The compound is instrumental in synthesizing polymers with unique properties. For instance, its use in the synthesis of bimodal molecular weight distribution polyethylene via ethylene polymerization demonstrates its application in creating advanced polymer materials. This process involves the activation of specific nickel(II) complexes and represents a unique methodology for preparing polyethylene with varied molecular weight distributions (Zou, Hu, Huang, Zhu & Wu, 2007).

Coordination Chemistry

The compound plays a critical role in the field of coordination chemistry. For example, it is used in the formation of nickel(II) binuclear complexes with unique structural and magnetic properties. These complexes exhibit interesting coordination geometries and magnetic interactions, making them subjects of study in coordination and material sciences (Lehmann, Lach, Loose, Hahn, Kersting & Kortus, 2013).

Photocatalysis and Optical Properties

In photocatalysis, this compound is used to create coordination polymers with significant photocatalytic properties. These polymers are synthesized under specific conditions and have been structurally characterized, revealing their potential in photocatalysis applications (Tang, Fan, Wen, Hu, Yin, Cheng, Ma & Yuan, 2016). Moreover, its use in synthesizing platinum(II) complexes demonstrates its role in studying luminescence and non-linear optical properties of these complexes (Melekhova, Krupenya, Gurzhiy, Melnikov, Serdobintsev, Selivanov & Tunik, 2014).

Mechanism of Action

Biochemical Pathways

For example, it can catalyze the conversion of alkenes to epoxides using an oxidant like tert-butyl hydroperoxide . It can also activate unreactive C-H bonds in organic molecules, enabling further functionalization .

Result of Action

The result of MFCD32856646’s action is the facilitation of various organic transformations. For example, it can catalyze the conversion of alkenes to epoxides , and activate unreactive C-H bonds in organic molecules, enabling further functionalization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed.

properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZXIOAQCPNGDB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1894189-67-3
Record name [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide
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